REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([N:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1)=O.C(O[SiH](OCC)OCC)C>C1C=CC=CC=1.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=[CH:7][N:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1 |f:3.4.5.6.7|
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CC(=O)N1CCOCC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.92 mL
|
Type
|
reactant
|
Smiles
|
C(C)O[SiH](OCC)OCC
|
Name
|
|
Quantity
|
0.03 mL
|
Type
|
catalyst
|
Smiles
|
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The C6H6 was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the resulting yellow solid was dissolved
|
Type
|
TEMPERATURE
|
Details
|
in warm (60° C.) hexane (4 mL)
|
Type
|
TEMPERATURE
|
Details
|
The hexane solution was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
filled dewar, which
|
Type
|
TEMPERATURE
|
Details
|
was cooled to -78° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The hexane solution was decanted from the yellow crystals
|
Type
|
WASH
|
Details
|
The crystals were washed with cold hexane (3 mL)
|
Type
|
CUSTOM
|
Details
|
recrystallized from hot (60° C.) hexane
|
Type
|
ADDITION
|
Details
|
The flask containing the crystals
|
Type
|
ADDITION
|
Details
|
filled dewar, which
|
Type
|
TEMPERATURE
|
Details
|
was cooled to -78° C
|
Type
|
CUSTOM
|
Details
|
The hexane was decanted
|
Type
|
WASH
|
Details
|
the crystals were washed with 2 portions of cold hexane (1 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C=CN1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.28 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 71.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |